molecular formula C21H19F3N2O B11037587 (1Z)-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11037587
M. Wt: 372.4 g/mol
InChI Key: IYLMRCDHXHHVKN-UHFFFAOYSA-N
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Description

(1Z)-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-(trifluoromethyl)aniline with a suitable ketone or aldehyde to form the imine intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the pyrroloquinoline core. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the imine group to an amine.

    Substitution: :

Properties

Molecular Formula

C21H19F3N2O

Molecular Weight

372.4 g/mol

IUPAC Name

9,11,11-trimethyl-3-[3-(trifluoromethyl)phenyl]imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C21H19F3N2O/c1-12-11-20(2,3)26-18-15(12)8-5-9-16(18)17(19(26)27)25-14-7-4-6-13(10-14)21(22,23)24/h4-10,12H,11H2,1-3H3

InChI Key

IYLMRCDHXHHVKN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O)(C)C

Origin of Product

United States

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